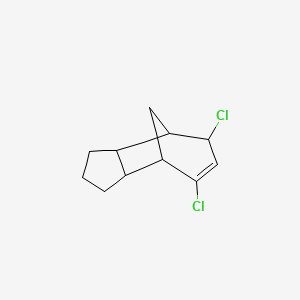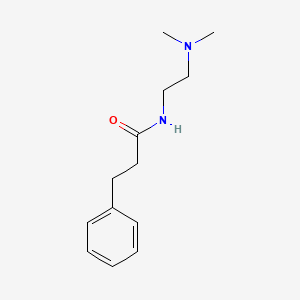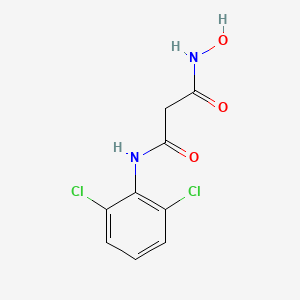![molecular formula C19H33O4- B14489688 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate CAS No. 64912-30-7](/img/structure/B14489688.png)
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a carbonyl group, an ester linkage, and a long aliphatic chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of pentadec-4-enoic acid with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as acidic or basic resins, can further enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The double bond in the aliphatic chain can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the ester group.
Isopropyl pentadec-4-enoate: Similar ester but with a different alcohol component.
Methyl pentadec-4-enoate: Similar ester but with a methyl group instead of isopropyl.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is unique due to its combination of a long aliphatic chain with a double bond and an ester linkage. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
64912-30-7 |
|---|---|
Fórmula molecular |
C19H33O4- |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
3-propan-2-yloxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-18(20)21)19(22)23-16(2)3/h13-14,16-17H,4-12,15H2,1-3H3,(H,20,21)/p-1 |
Clave InChI |
HDEFEZKLOFBMPL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


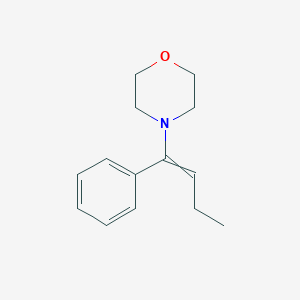
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)


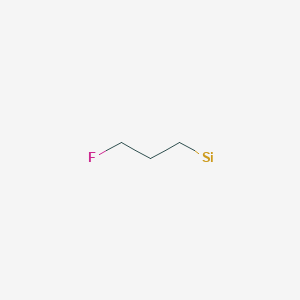

![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
